![molecular formula C8H9ClN2O2 B066644 2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide CAS No. 175276-80-9](/img/structure/B66644.png)
2-(2-Chlorophenoxy)-N'-hydroxyacetimidamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chlorophenoxy and hydroxyacetimidamide functional groups. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and halogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chlorophenoxy group could potentially undergo nucleophilic aromatic substitution reactions, while the hydroxyacetimidamide group could engage in various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy group could increase the compound’s lipophilicity, while the hydroxyacetimidamide group could contribute to its solubility in polar solvents .Scientific Research Applications
Electrophysiological Effects in Cardiomyocytes
This compound has been used in research related to the electrophysiological effects in cardiomyocytes . Specifically, it has been used as an inhibitor in studies related to the Transient Receptor Potential Melastatin 4 (TRPM4) channel . The compound was chosen due to its potential selectivity, and it was used to study the expression of TRPM4 in canine left ventricular cardiomyocytes .
Role in the Formation of Polychlorinated Compounds
The compound has been studied in relation to the formation of polychlorinated phenoxathiins (PCPTs), polychlorinated dibenzothiophenes (PCDTs), and polychlorinated thianthrenes (PCTAs) . These are sulfur analogues of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/DFs). The compound plays a role in the formation of these compounds through radical/molecule coupling .
Use in Quantum Chemical and Kinetic Studies
The compound has been used in quantum chemical and kinetic studies . Specifically, it has been used in studies investigating the initial pathways of PCTA/PT/DT formation from the condensation reactions of 2-CP/2-CTP with chlorinated phenoxy radical 2-chlorophenoxy (CPR1) and chlorinated thiophenoxy radical 2-chlorothiophenoxy (CTPR1), phenyl radicals 2-hydroxylphenyl (PR2) and 2 .
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOSJMHHYUKPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938641 | |
Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |
CAS RN |
175276-80-9 | |
Record name | 2-(2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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